REACTION_CXSMILES
|
ClC1C=CC(C[CH:9]([C:17]([CH:19]([CH2:27][C:28]2[CH:33]=[CH:32][C:31](Cl)=[CH:30]C=2)[S:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=O)SC2C=CC=CC=2)=CC=1.[Cl:35]C1C=CC=CC=1>>[Cl:35][C:24]1[CH:23]=[CH:22][C:21]2[S:20][C:19]([C:27]3[CH:28]=[CH:33][CH:32]=[CH:31][CH:30]=3)=[C:17]([CH3:9])[C:26]=2[CH:25]=1
|
Name
|
p-chlorophenylthiophenylmethylmethyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC(SC1=CC=CC=C1)C(=O)C(SC1=CC=CC=C1)CC1=CC=C(C=C1)Cl
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3.5 hours at 180° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling the organic phase of this reaction solution
|
Type
|
CUSTOM
|
Details
|
is decanted off
|
Type
|
DISSOLUTION
|
Details
|
the inorganic phase is dissolved in ice water
|
Type
|
EXTRACTION
|
Details
|
extracted once each with benzene and ethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are then washed once with a saturated solution of sodium bicarbonate
|
Type
|
WASH
|
Details
|
washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Concentration of this solution in vacuo affords a dark solid
|
Type
|
CUSTOM
|
Details
|
Crystallization of this solid (2xs) from heptane
|
Type
|
CUSTOM
|
Details
|
affords a brown solid
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(SC(=C2C)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |